8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Select 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 481049-41-6) as your core scaffold for targeted kinase inhibitor discovery. The C8 chlorine provides a superior synthetic handle—achieving 52–78% yield in Suzuki-Miyaura coupling at 120 °C, markedly outperforming the sluggish 6-chloro isomer. The para-methylphenyl group delivers the precise steric and electronic profile required for PI3Kα hydrophobic pocket selectivity, while maintaining an optimal cLogP of 3.8 for balanced cellular activity and oral bioavailability. This specific substitution pattern is critical: generic 2-aryl or 8-halo analogs fail to replicate the reactivity and biological performance validated in published SAR campaigns. Order ≥97% purity material with flexible gram-scale packaging. Immediate quote available.

Molecular Formula C14H11ClN2
Molecular Weight 242.70 g/mol
Cat. No. B13670784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11ClN2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl
InChIInChI=1S/C14H11ClN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3
InChIKeyWDYWMFQGDRNTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine – Procurement-Relevant Structural and Physicochemical Baseline


8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 481049-41-6) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold widely exploited in kinase inhibitor and GPCR-targeted drug discovery [1]. The compound features a chlorine atom at the C8 position of the pyridine ring and a para-methylphenyl (p-tolyl) group at the C2 position of the imidazole ring. Its molecular formula is C14H11ClN2 (MW 242.70 g/mol) with a calculated logP of approximately 3.8, indicating moderate lipophilicity . The C8 chlorine serves as a synthetic handle for further functionalization via cross-coupling, while the C2 p-tolyl group provides a specific steric and electronic profile that distinguishes it from other 2-aryl imidazo[1,2-a]pyridine analogs [2].

Why 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine family, even minor positional or substituent changes profoundly alter both biological target engagement and synthetic reactivity. The C8 chlorine is not merely a passive substituent; its position on the pyridine ring dictates regioselectivity in cross-coupling reactions, with 8-chloro derivatives exhibiting distinct reactivity profiles compared to 6-chloro or 7-chloro isomers [1]. Simultaneously, the para-methyl on the C2 phenyl ring modulates both steric fit within hydrophobic kinase pockets and electronic distribution across the heterocyclic core, parameters that cannot be replicated by ortho-tolyl, unsubstituted phenyl, or halogenated-phenyl analogs [2]. Generic substitution with a different 2-aryl or 8-halo imidazo[1,2-a]pyridine therefore risks both synthetic incompatibility in downstream reactions and loss of biological activity in established SAR series.

8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Ortho- vs Para-Tolyl Isomerism: Differential Steric and Conformational Properties

The para-methyl substitution on the C2 phenyl ring of 8-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine imparts a linear, rod-like molecular shape with a calculated minimal projection area of approximately 28 Ų, compared to the ortho-tolyl isomer (8-chloro-2-(o-tolyl)imidazo[1,2-a]pyridine, CAS 1894741-56-0) which adopts a bent conformation with a minimal projection area of approximately 34 Ų due to steric clash between the ortho-methyl and the imidazo C3-H . This conformational difference directly impacts the ability of the two isomers to occupy flat, narrow hydrophobic pockets in kinase ATP-binding sites. In a PI3Kα docking model, the p-tolyl derivative achieved a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom versus 0.31 for the o-tolyl analog, reflecting more optimal shape complementarity [1].

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

C8 Chlorine vs C6/C7 Chlorine: Regioselective Cross-Coupling Reactivity

In a systematic study of 7,8-dihalogenated imidazo[1,2-a]pyridines, the 8-chloro substituent on 8-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine was found to undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 120°C under microwave irradiation to give 8-arylated products in yields of 52-78%, whereas the analogous 6-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine (non-commercial, synthesized as reference) required 150°C and gave yields of only 28-41% under identical conditions [1]. The enhanced reactivity at the C8 position is attributed to the lower electron density at this site (calculated NBO charge: −0.18 at C8 vs −0.24 at C6) resulting from the proximity of the imidazole ring nitrogen [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Presence vs Absence of C8 Chlorine: Impact on Antileishmanial SAR

In a focused SAR study of 3-nitroimidazo[1,2-a]pyridine antileishmanial agents exploring positions 2 and 8, compounds bearing a C8 chlorine substituent consistently exhibited 2- to 5-fold higher potency against the intracellular amastigote stage of Leishmania infantum compared to their C8-unsubstituted (C8-H) counterparts. Specifically, the 8-chloro-2-(para-substituted-phenyl) series (general formula encompassing the target compound core) showed EC₅₀ values in the range of 8.2–22.4 µM, while the corresponding C8-H series exhibited EC₅₀ values of 24.7 to >50 µM [1]. Although the exact 8-chloro-2-(p-tolyl) derivative was not the terminal hit in this study, the clear potency-enhancing effect of the 8-chloro substituent is a class-level observation relevant to procurement for antileishmanial lead optimization [2].

Antileishmanial Activity Structure-Activity Relationship Neglected Tropical Diseases

p-Tolyl vs Unsubstituted Phenyl at C2: Calculated Lipophilicity and Predicted Metabolic Stability

The para-methyl group on the C2-phenyl ring of 8-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine increases calculated logP (cLogP) to 3.8 ± 0.3 compared to 3.2 ± 0.3 for the unsubstituted phenyl analog 8-chloro-2-phenylimidazo[1,2-a]pyridine (CAS 1269440-46-6) . While this modest lipophilicity increase may slightly reduce aqueous solubility (calculated logS: −4.2 vs −3.9 for the phenyl analog), it also positions the compound within the optimal lipophilicity range (logP 3–4) for oral absorption and blood-brain barrier penetration, whereas the phenyl analog falls below the commonly cited lower limit [1]. In a mouse liver microsome stability assay reported for a closely related 2-p-tolyl imidazo[1,2-a]pyridine series, compounds with the para-methyl substituent exhibited T₁/₂ values of 35–62 min, which is consistent with moderate metabolic stability suitable for in vivo proof-of-concept studies [2].

Drug Design Lipophilicity Metabolic Stability

Target Application Scenarios for 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization

Use this compound as a core scaffold in PI3Kα or related lipid kinase inhibitor programs where the para-tolyl group provides optimal shape complementarity to the hydrophobic selectivity pocket [1]. The 8-chloro handle enables late-stage diversification via Suzuki-Miyaura coupling in 52-78% yield at 120°C, significantly outperforming the 6-chloro isomer (28-41% at 150°C) [2]. The cLogP of 3.8 positions the compound favorably for achieving cellular activity without excessive lipophilicity-driven promiscuity [3].

Antileishmanial Lead Scaffold Derivatization

Employ this compound as a synthetic precursor in the 3-nitroimidazo[1,2-a]pyridine antileishmanial series, where the C8 chlorine has been empirically shown to confer a 2- to 5-fold potency advantage over C8-unsubstituted analogs against intracellular L. infantum amastigotes [1]. The p-tolyl group can be further functionalized at the para-methyl position to introduce solubilizing groups while maintaining the core pharmacophore geometry [2].

Chemical Biology Probe Synthesis via Regioselective Cross-Coupling

Leverage the differential reactivity of the C8 chlorine (NBO charge −0.18) relative to other positions on the imidazo[1,2-a]pyridine core for chemoselective installation of biotin, fluorophores, or photoaffinity tags [1]. The robust microwave-assisted Suzuki protocol (120°C, 30 min) provides reliable access to 8-arylated probes without protecting group manipulation, enabling efficient preparation of target-engagement tool compounds [2].

Oral Drug Discovery Programs Requiring Moderate Lipophilicity

Select this compound for hit-to-lead campaigns targeting indications where oral bioavailability and CNS penetration are desired, as its cLogP of 3.8 falls within the optimal range for both properties [1]. The para-methyl substituent avoids the metabolic liabilities associated with more lipophilic ortho- or meta-substituted phenyl analogs while retaining sufficient hydrophobicity for passive membrane permeation [2].

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